molecular formula C12H16O3 B15196257 1-Methoxy-3-phenylmethoxybutan-2-one CAS No. 7462-63-7

1-Methoxy-3-phenylmethoxybutan-2-one

Cat. No.: B15196257
CAS No.: 7462-63-7
M. Wt: 208.25 g/mol
InChI Key: IHGZPEIRNFIBOA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-1-methoxybutan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3-hydroxy-2-butanone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at a temperature of around 50-60°C. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of NSC 402140 may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

NSC 402140 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

NSC 402140 has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of NSC 402140 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzyloxy)-1-methoxybutane
  • 3-(benzyloxy)-2-butanone
  • 1-methoxy-3-phenylpropan-2-one

Uniqueness

NSC 402140 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

7462-63-7

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-methoxy-3-phenylmethoxybutan-2-one

InChI

InChI=1S/C12H16O3/c1-10(12(13)9-14-2)15-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

IHGZPEIRNFIBOA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)COC)OCC1=CC=CC=C1

Origin of Product

United States

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